2-Benzyl-2,6-diazaspiro[3.4]octane
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Overview
Description
2-Benzyl-2,6-diazaspiro[3.4]octane is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms.
Preparation Methods
The synthesis of 2-Benzyl-2,6-diazaspiro[3.4]octane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the reaction of benzylamine with 1,3-dibromopropane in the presence of a base such as potassium carbonate, followed by cyclization to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
2-Benzyl-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-Benzyl-2,6-diazaspiro[3.4]octane has been explored for its potential in various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitubercular agents, with modifications to its structure leading to compounds with potent activity against Mycobacterium tuberculosis.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for the development of novel materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antitubercular applications, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific modifications made to the compound’s structure.
Comparison with Similar Compounds
2-Benzyl-2,6-diazaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
2-Benzyl-2,7-diazaspiro[3.4]octane: Similar structure but with different positioning of nitrogen atoms, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which can be modified to enhance its activity and selectivity in various applications.
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-10-13(11-15)6-7-14-9-13/h1-5,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROMIMGVGOIYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676489 |
Source
|
Record name | 2-Benzyl-2,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-87-5 |
Source
|
Record name | 2-Benzyl-2,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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